N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide
Description
The exact mass of the compound N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is 396.17975526 g/mol and the complexity rating of the compound is 517. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)triazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-14(16-9-10-19(28-2)20(11-16)29-3)22-21(27)17-12-25(24-23-17)13-18(26)15-7-5-4-6-8-15/h4-12,14,18,26H,13H2,1-3H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIPDSEBJNCBRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CN(N=N2)CC(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide is a compound within the triazole family known for its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of the Compound
The synthesis of this compound involves a multi-step process that typically includes the formation of the triazole ring through a cycloaddition reaction. The starting materials include 3,4-dimethoxyphenethylamine and 2-hydroxy-2-phenylethylamine derivatives. The reaction conditions and catalysts used can significantly influence the yield and purity of the final product.
Anticancer Properties
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, compounds similar to N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide have demonstrated significant inhibition of various cancer cell lines.
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Triazole A | HeLa | 10 | Apoptosis induction |
| Triazole B | MCF-7 | 15 | Cell cycle arrest |
| Target Compound | A549 | 12 | ERK pathway inhibition |
The target compound has shown promising results in inhibiting cell proliferation in A549 lung cancer cells with an IC50 value of approximately 12 µM. This effect is believed to be mediated through the inhibition of the ERK signaling pathway, which is crucial for cell growth and survival .
Antimicrobial Activity
Triazoles are also recognized for their antimicrobial properties. The target compound exhibited significant antifungal activity against Candida species and antibacterial effects against Staphylococcus aureus.
Table 2: Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 8 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
These findings suggest that the compound may serve as a lead structure for developing new antimicrobial agents .
Mechanistic Insights
The biological activities of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide can be attributed to its ability to interact with specific biological targets:
- Inhibition of Protein Kinases : Similar triazole compounds have been shown to inhibit various protein kinases involved in cancer progression.
- Modulation of GABA Receptors : Some derivatives exhibit allosteric modulation of GABA receptors, indicating potential applications in neuropharmacology .
Study on Anticancer Efficacy
A study conducted on the anticancer efficacy of triazole derivatives included N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide. The study revealed that treatment with this compound led to a significant reduction in tumor size in xenograft models compared to controls. Histological analysis indicated increased apoptosis within tumor tissues following treatment .
Clinical Relevance
While preclinical studies are promising, further clinical trials are necessary to evaluate the safety and efficacy of this compound in humans. The pharmacokinetic profiles and potential side effects need thorough investigation before any clinical application can be considered.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Properties
Research has indicated that triazole derivatives exhibit anticancer activity. The compound has been studied for its potential to inhibit tumor growth. In vitro studies have shown that it can induce apoptosis in cancer cells by modulating specific signaling pathways involved in cell survival and proliferation .
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against a range of pathogens. Its structure allows it to interact with bacterial membranes, leading to cell lysis. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, the compound has been investigated for anti-inflammatory effects. It appears to inhibit the production of pro-inflammatory cytokines, which could be beneficial in treating conditions like arthritis and other inflammatory diseases. This activity is attributed to its ability to interfere with the NF-kB signaling pathway .
Pharmacology
Drug Design and Development
The unique structure of N-[1-(3,4-dimethoxyphenyl)ethyl]-1-(2-hydroxy-2-phenylethyl)-1H-1,2,3-triazole-4-carboxamide makes it an attractive candidate for drug development. Its ability to form stable complexes with biological targets enhances its efficacy as a pharmaceutical agent. Researchers are exploring modifications to improve its bioavailability and reduce toxicity .
Targeted Delivery Systems
Recent studies have focused on using this compound in targeted drug delivery systems. By conjugating it with nanoparticles or liposomes, researchers aim to enhance the selective delivery of therapeutic agents directly to diseased tissues, minimizing side effects associated with conventional therapies .
Material Science
Polymer Chemistry
In material science, the compound has been utilized in synthesizing new polymeric materials with enhanced properties. Its incorporation into polymer matrices can improve thermal stability and mechanical strength. These materials have potential applications in coatings, packaging, and biomedical devices .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant inhibition of tumor cell proliferation in vitro. |
| Study 2 | Antimicrobial Efficacy | Effective against multiple bacterial strains; potential for antibiotic development. |
| Study 3 | Anti-inflammatory Mechanism | Reduced levels of inflammatory cytokines in animal models of arthritis. |
| Study 4 | Drug Delivery Systems | Enhanced targeting of cancer cells using nanoparticle conjugates. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
